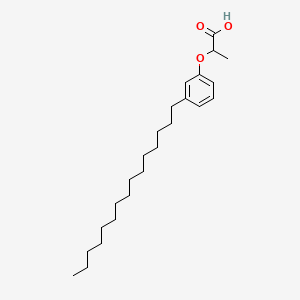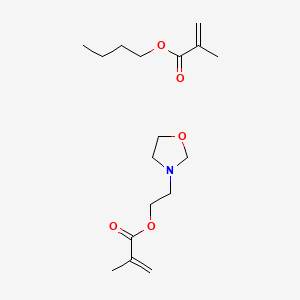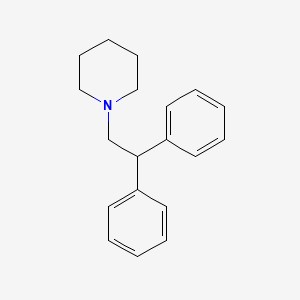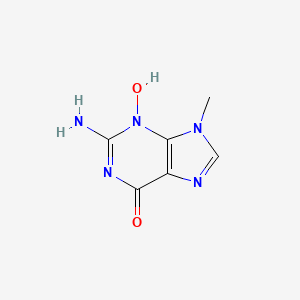
Guanine, 3-hydroxy-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine, 3-hydroxy-9-methyl- is a derivative of guanine, one of the four main nucleotide bases found in DNA and RNA. This compound is of particular interest due to its unique structural modifications, which include a hydroxyl group at the 3rd position and a methyl group at the 9th position. These modifications can significantly alter its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanine derivatives often involves the modification of the guanine base through various chemical reactions. One common method involves the use of thiourea derivatives as guanidylating agents. This process typically requires coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of cyanamides that react with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry .
Industrial Production Methods
Industrial production of guanine derivatives, including guanine, 3-hydroxy-9-methyl-, may involve large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Metal-catalyzed reactions and the use of polymer-supported guanidylation are often preferred for their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Guanine, 3-hydroxy-9-methyl- can undergo various chemical reactions, including:
Oxidation: Guanine is known to be readily oxidized, forming products such as 8-oxo-7,8-dihydroguanine.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine can lead to the formation of 8-oxo-7,8-dihydroguanine, which has significant biological implications .
Wissenschaftliche Forschungsanwendungen
Guanine, 3-hydroxy-9-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA structures, particularly in the formation of G-quadruplexes.
Industry: Used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The mechanism of action of guanine, 3-hydroxy-9-methyl- involves its interaction with nucleic acids and proteins. The hydroxyl and methyl groups can influence its binding affinity and specificity. For example, the compound can form stable hydrogen bonds with complementary bases in DNA and RNA, affecting the stability and function of these nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganciclovir: An antiviral drug that is a derivative of guanine.
Acyclovir: Another antiviral guanine derivative used to treat herpes infections.
Penciclovir: Similar to acyclovir, used for treating herpes simplex virus infections.
Uniqueness
Guanine, 3-hydroxy-9-methyl- is unique due to its specific structural modifications, which can result in distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
30345-28-9 |
|---|---|
Molekularformel |
C6H7N5O2 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-9-methylpurin-6-one |
InChI |
InChI=1S/C6H7N5O2/c1-10-2-8-3-4(12)9-6(7)11(13)5(3)10/h2,13H,1H3,(H2,7,9,12) |
InChI-Schlüssel |
YMTGEOSREYBIRL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N(C(=NC2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


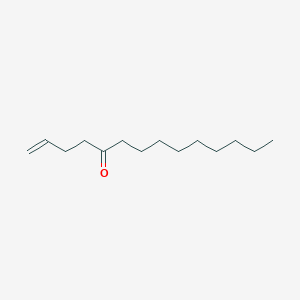
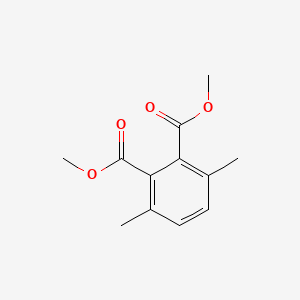

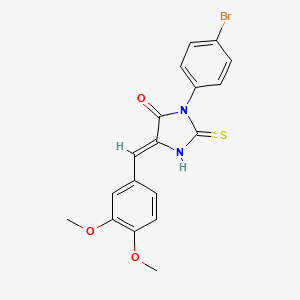
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)

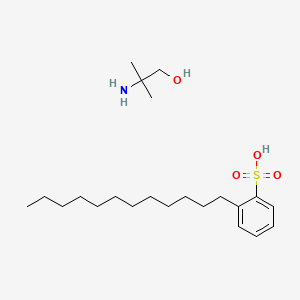
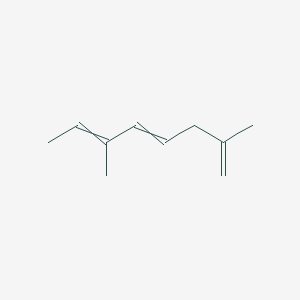
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)

